N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzofuran moiety linked to a benzo[c][1,2,5]thiadiazole core through a methoxyethyl chain
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-23-17(16-9-11-4-2-3-5-15(11)24-16)10-19-18(22)12-6-7-13-14(8-12)21-25-20-13/h2-9,17H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEGVNYWKTZUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves coupling this intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under appropriate reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole core can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Tin(II) chloride in ethanol under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of amino-benzo[c][1,2,5]thiadiazole derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic photovoltaic materials and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, altering their function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure used in various organic electronic materials.
Benzofuran: A moiety found in many natural products and pharmaceuticals.
Methoxyethyl Derivatives: Compounds with similar side chains used in medicinal chemistry
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of the benzofuran and benzo[c][1,2,5]thiadiazole moieties, which confer distinct photophysical and chemical properties. This makes it a valuable compound for applications in materials science and bioimaging .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a benzofuran core with a benzothiadiazole moiety, which may contribute to its pharmacological properties.
The compound's IUPAC name is this compound, and it has the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 2034556-91-5 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may target the 5HT1A receptor , which is involved in various neurological processes. The binding affinity to this receptor is noted to be around 806 nM , indicating moderate potency in receptor modulation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar efficacy .
Anticancer Potential
The compound's structural features imply potential anticancer activity. Studies on related benzofuran compounds have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have explored the biological activities of benzofuran derivatives:
- Antifungal Activity : A study identified a benzofuran derivative that acts as a selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), demonstrating potent antifungal activity both in vitro and in vivo .
- Anticancer Studies : Research on benzothiadiazole derivatives has shown promising results against various cancer types, including leukemia and breast cancer. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| Benzofuran Derivative A | Antimicrobial | Effective against Gram-positive bacteria |
| Benzothiadiazole Derivative B | Anticancer | Inhibits proliferation in breast cancer |
| N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide | Antifungal | Targets Candida species |
Q & A
Q. Key Factors Affecting Yield :
- Temperature Control : Excessive heat during substitution steps may lead to side reactions (e.g., elimination).
- Purification : Column chromatography (C18 reverse-phase) is critical for isolating the final product with >95% purity .
How is structural characterization of this compound validated, and what analytical discrepancies may arise?
Basic Research Question
Characterization relies on:
Q. Discrepancies :
- Crystallographic vs. Solution Data : X-ray diffraction (e.g., triclinic P1 space group with H-bonded dimers) may reveal solid-state packing effects absent in NMR .
What biological screening approaches are used to evaluate this compound’s activity, and how are conflicting data resolved?
Advanced Research Question
In Vitro Assays :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) strains via broth microdilution .
- Cytotoxicity : MTT assays on mammalian cell lines (IC₅₀ values).
Q. Data Contradictions :
- Strain Variability : MIC differences may arise from efflux pump expression in resistant bacterial strains.
- Purity Impact : Impurities >5% (e.g., unreacted intermediates) can skew results; validate via HPLC .
What computational strategies predict this compound’s reactivity or binding modes?
Advanced Research Question
- Docking Studies : Molecular docking into bacterial enzyme active sites (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina .
- DFT Calculations : Optimizing geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
Validation : Compare computed IR spectra with experimental data to identify conformational discrepancies .
How do structural modifications of the benzothiadiazole moiety alter physicochemical properties?
Advanced Research Question
Structure-Activity Relationship (SAR) :
| Modification | Impact | Example Data |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -NO₂) | ↑ Lipophilicity (logP) | logP increased from 2.1 to 3.5 with -NO₂ . |
| Methoxy Substitution | ↓ Solubility in aqueous buffers | Aqueous solubility drops from 12 mg/mL to 2 mg/mL . |
Q. Methodology :
- HPLC LogP Determination : Use a C18 column with isocratic elution (acetonitrile/water) .
What crystallographic insights explain this compound’s solid-state behavior?
Advanced Research Question
- X-Ray Diffraction : Reveals intermolecular H-bonding (N–H⋯N, 2.8–3.0 Å) and π-π stacking (3.6 Å) stabilizing crystal lattices .
- Polymorphism Screening : Slurry experiments in ethanol/water identify thermodynamically stable forms for formulation studies .
How is the compound’s stability assessed under varying storage conditions?
Basic Research Question
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via:
Recommendation : Store at -20°C in amber vials under inert gas to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
